Tirapazamine

Description

Properties

IUPAC Name |

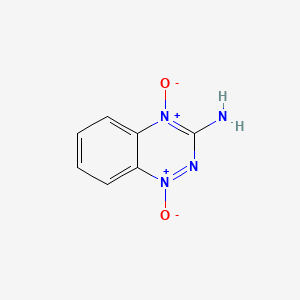

1,4-dioxido-1,2,4-benzotriazine-1,4-diium-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-7-9-11(13)6-4-2-1-3-5(6)10(7)12/h1-4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYDPOVDJJZGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)[N+](=C(N=[N+]2[O-])N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27314-97-2 | |

| Record name | Tirapazamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27314-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tirapazamine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027314972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tirapazamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04858 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Amino-1,2,4-benzotriazine-1,4-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIRAPAZAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UD32YR59G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tirapazamine: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Tirapazamine (TPZ), a bioreductive prodrug, has been a subject of extensive research due to its unique mechanism of selective cytotoxicity toward hypoxic tumor cells. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound's journey through the body is characterized by its dose-proportional exposure and rapid elimination. Its clinical utility is closely tied to achieving plasma concentrations sufficient for effective tumor penetration and activation in hypoxic regions.

Table 1: Human Pharmacokinetic Parameters of this compound

| Dose (mg/m²) | Cmax (µg/mL) | AUC (µg·h/mL or µg/mL·min) | Administration Schedule | Patient Population | Reference |

| 36 - 450 | Dose-dependent increase | 1035 - 1611 µg/mL·min (at 390 mg/m²) | Single IV infusion every 3 weeks | Solid Tumors | [1] |

| 330 | - | 1026.5 µg/mL·min (mean) | Single IV infusion every 3 weeks | Solid Tumors | [2] |

| 260 | 5.97 ± 2.25 | 811.4 ± 311.9 µg/mL·min | 1-hour IV infusion 3 hours before cisplatin | Solid Tumors | [3] |

| 250 | 5.6 (median) | 12.1 µg·h/mL (median) | 2-hour infusion with cyclophosphamide | Recurrent Solid Tumors (Children) | [4] |

| 325 | 7.7 (median) | 17.3 µg·h/mL (median) | 2-hour infusion with cyclophosphamide | Recurrent Solid Tumors (Children) | [4] |

| 420 | 9.5 (median) | 21.3 µg·h/mL (median) | 2-hour infusion with cyclophosphamide | Recurrent Solid Tumors (Children) |

Note: AUC values are presented in different units across studies (µg·h/mL vs. µg/mL·min). Conversion: 1 µg·h/mL = 60 µg/mL·min.

Table 2: Preclinical (Mouse) Pharmacokinetic Parameters of this compound

| Parameter | Value | Dose | Reference |

| Elimination | Monoexponential | - | |

| t½ | 36 ± 0.65 min | 294 mg/m² (LD10) | |

| AUC at LD10 | 2932 µg·mL⁻¹·min | 294 mg/m² |

Pharmacokinetic studies have shown that this compound's exposure increases with the dose. In patients, the elimination of this compound is generally bi-phasic with low inter-patient variability in clearance. A greater than dose-proportional increase in the area under the plasma concentration-time curve (AUC) of its two major metabolites has been observed. The clearance of cisplatin is unaffected by the co-administration of this compound.

Pharmacodynamics: The Science of this compound's Action

The pharmacodynamic properties of this compound are centered around its selective toxicity to hypoxic cells, a characteristic that makes it a promising agent in cancer therapy, especially in combination with radiation and traditional chemotherapy.

Mechanism of Action: A Tale of Two Environments

Under normal oxygen conditions (normoxia), this compound is relatively non-toxic. However, in the low-oxygen (hypoxic) environment characteristic of solid tumors, it undergoes a one-electron reduction catalyzed by various intracellular reductases, particularly cytochrome P450 oxidoreductase. This process forms a highly reactive this compound radical.

In the presence of oxygen, this radical is rapidly oxidized back to the parent compound in a "futile cycle" that produces superoxide, a less toxic reactive oxygen species. In hypoxic conditions, the longer lifetime of the this compound radical allows it to induce cytotoxic DNA damage, including single- and double-strand breaks and lethal chromosome aberrations, ultimately leading to cell death. This selective activation in hypoxic regions spares healthy, well-oxygenated tissues.

Hypoxic Cytotoxicity

The hallmark of this compound's pharmacodynamic profile is its potent and selective cytotoxicity against hypoxic cells. The hypoxic cytotoxicity ratio (HCR), which is the ratio of drug concentration under oxic versus hypoxic conditions required to produce the same level of cell killing, for this compound can range from 50 to 300.

Table 3: In Vitro Hypoxic Cytotoxicity of this compound

| Cell Line | Hypoxic Toxicity Ratio | Experimental Assay | Reference |

| SCCVII (murine) | ~130 | Micronucleus Assay | |

| G-361 (human melanoma) | ~37 | Micronucleus Assay | |

| Various tumor cell lines | 50 - 300 | - |

Studies have demonstrated that the cytotoxic effect of this compound is highly dependent on the partial pressure of oxygen. For instance, in MKN45 gastric cancer cells, cell viability was significantly reduced at a concentration of ≥1 µg/mL under hypoxic conditions, whereas a concentration of ≥10 µg/mL was required under normoxic conditions.

Interaction with Other Therapies

This compound has shown synergistic or additive effects when combined with radiotherapy and certain chemotherapeutic agents, particularly platinum-based drugs like cisplatin. This potentiation is attributed to this compound's ability to target the radio- and chemo-resistant hypoxic cell population within tumors. Preclinical studies have indicated that this compound inhibits the repair of cisplatin-induced DNA damage. In vivo studies using the MV-522 human lung cancer xenograft model showed that the addition of this compound to a paclitaxel-paraplatin regimen resulted in a 50% complete response rate, whereas no complete responses were observed with the chemotherapy combination alone.

Experimental Protocols

The evaluation of this compound's pharmacodynamics relies on a variety of specialized in vitro assays designed to assess its effects on cell viability and DNA integrity under controlled oxygen conditions.

Comet Assay for DNA Damage Assessment

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.

This assay has been used to demonstrate a significant correlation between this compound-induced DNA damage and its cytotoxicity towards hypoxic tumor cells.

Micronucleus Assay for Cytotoxicity

The cytokinesis-block micronucleus (MN) assay is a well-established method for assessing chromosomal damage and cytotoxicity.

-

Cell Treatment : Murine (e.g., SCCVII) or human (e.g., G-361) tumor cells are treated with varying concentrations of this compound for a defined period (e.g., 1 hour) under both aerobic and hypoxic conditions.

-

Cytokinesis Block : Cytochalasin-B is added to the cell culture to block cytokinesis, resulting in the accumulation of binucleated cells that have completed nuclear division.

-

Harvesting and Staining : Cells are harvested, fixed, and stained with a DNA-specific dye.

-

Scoring : The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) is scored in binucleated cells. An increase in the MN frequency indicates greater chromosomal damage and cytotoxicity.

This assay has been instrumental in quantifying the hypoxic toxicity ratio of this compound in different cell lines.

In Vitro Hypoxia Cytotoxicity Assay

This general protocol is used to determine the selective toxicity of this compound under low-oxygen conditions.

-

Cell Seeding : Tumor cells are seeded into multi-well plates.

-

Hypoxic/Normoxic Incubation : One set of plates is placed in a standard incubator (normoxia, ~21% O2), while another set is placed in a hypoxic chamber or incubator with a controlled low-oxygen environment (e.g., <0.1% O2).

-

Drug Exposure : Cells in both environments are treated with a range of this compound concentrations for a specified duration.

-

Viability Assessment : After drug exposure, cell viability is assessed using a standard assay such as MTT, WST-1, or crystal violet staining.

-

Data Analysis : The drug concentration that causes 50% inhibition of cell growth (IC50) is calculated for both normoxic and hypoxic conditions. The hypoxic cytotoxicity ratio (HCR) is then determined by dividing the IC50 under normoxic conditions by the IC50 under hypoxic conditions.

Conclusion

This compound stands out as a prototypical hypoxia-activated prodrug with a well-defined pharmacokinetic and pharmacodynamic profile. Its selective cytotoxicity in hypoxic environments, coupled with its synergistic interactions with conventional cancer therapies, underscores its therapeutic potential. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of this compound and other novel bioreductive agents. A thorough understanding of its mechanism, metabolic activation, and pharmacologic properties is crucial for designing effective clinical strategies that leverage the unique tumor microenvironment to combat cancer.

References

- 1. Pharmacokinetics of the hypoxic cell cytotoxic agent this compound and its major bioreductive metabolites in mice and humans: retrospective analysis of a pharmacokinetically guided dose-escalation strategy in a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I and pharmacokinetic study of this compound (SR 4233) administered every three weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I trial of this compound in combination with cisplatin in a single dose every 3 weeks in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Tirapazamine: A Hypoxia-Activated Topoisomerase II Poison - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirapazamine (TPZ) is a bioreductive anticancer agent that exhibits selective cytotoxicity towards hypoxic cells, a common feature of solid tumors. This technical guide provides an in-depth examination of this compound's role as a topoisomerase II poison, a key mechanism contributing to its antitumor activity. Under hypoxic conditions, this compound is reduced to a free radical species that initiates a cascade of events culminating in the stabilization of topoisomerase II-DNA cleavage complexes. This action effectively converts the essential enzyme into a cellular toxin, inducing DNA double-strand breaks and triggering downstream cell death pathways. This document details the molecular mechanisms, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the relevant pathways and workflows.

Introduction

Solid tumors are characterized by regions of low oxygen tension, or hypoxia, which contribute to resistance to conventional therapies such as radiation and chemotherapy. This compound (3-amino-1,2,4-benzotriazine-1,4-dioxide) was developed to exploit this unique tumor microenvironment.[1] In the presence of oxygen, the this compound radical is rapidly oxidized back to its non-toxic parent compound. However, under hypoxic conditions, it undergoes a one-electron reduction to form a DNA-damaging radical.[1][2] This radical has been shown to induce a variety of DNA lesions, including single- and double-strand breaks and base damage.[3] A significant body of evidence now points to the inhibition of topoisomerase II as a primary mechanism by which this compound exerts its cytotoxic effects in hypoxic cells.[3]

Topoisomerase II is an essential nuclear enzyme that resolves topological problems in DNA during replication, transcription, and chromosome segregation by creating transient double-strand breaks. Topoisomerase II poisons are compounds that interfere with the religation step of the enzyme's catalytic cycle, trapping the enzyme in a covalent complex with the cleaved DNA. This guide will explore the evidence supporting this compound's function as a hypoxia-activated topoisomerase II poison.

Mechanism of Action

Under hypoxic conditions, intracellular reductases, particularly those within the nucleus, convert this compound into a potent oxidizing radical. This radical is the primary mediator of its DNA-damaging effects. The interaction of the this compound radical with the topoisomerase II-DNA complex is thought to occur at the point of DNA cleavage, inhibiting the ability of the enzyme to religate the broken DNA strands. This results in the accumulation of stable topoisomerase II-DNA cleavage complexes, which are processed by the cell as DNA double-strand breaks. The formation of these stable complexes is a hallmark of topoisomerase II poisons.

The downstream consequences of this compound-induced topoisomerase II poisoning include the activation of DNA damage response (DDR) pathways. Studies have shown the activation of checkpoint kinases Chk1 and Chk2 in response to this compound treatment under hypoxia, leading to S-phase cell cycle arrest. Furthermore, the cytotoxicity of this compound has been shown to be dependent on the p53 tumor suppressor protein in some cancer cell lines, suggesting the induction of apoptosis through a p53-mediated mitochondrial pathway.

Signaling Pathway of this compound as a Topoisomerase II Poison

Caption: Mechanism of this compound as a Topoisomerase II Poison.

Quantitative Data

The efficacy of this compound as a hypoxia-selective cytotoxin and its potentiation by metabolites have been quantified in various cancer cell lines.

| Cell Line | Condition | IC50 (µM) | Reference |

| A549 (human lung carcinoma) | Normoxia | > 50 | |

| A549 (human lung carcinoma) | Hypoxia | 1.93 | |

| MKN45 (human gastric cancer) | Normoxia (10 µg/mL) | ~56 | |

| MKN45 (human gastric cancer) | Hypoxia (1 µg/mL) | ~5.6 | |

| DT40 (chicken lymphoma) | Normoxia (20% O2) | ~1.5 | |

| DT40 (chicken lymphoma) | Hypoxia (2% O2) | ~0.1 | |

| Table 1: Hypoxia-Selective Cytotoxicity of this compound (IC50 values). |

| Cell Line | This compound IC50 (µM) under Hypoxia | This compound + SR 4317 (0.75 mM) IC50 (µM) under Hypoxia | Potentiation Ratio | Reference |

| HT29 | 10.1 ± 1.5 | 3.6 ± 0.5 | 2.8 | |

| SiHa | 1.8 ± 0.2 | 0.38 ± 0.05 | 4.7 | |

| FaDu | 3.5 ± 0.4 | 1.5 ± 0.2 | 2.3 | |

| A549 | 2.0 ± 0.3 | 0.7 ± 0.1 | 2.9 | |

| Table 2: Potentiation of this compound Hypoxic Cytotoxicity by its Metabolite SR 4317. |

Experimental Protocols

Topoisomerase II Decatenation Assay (kDNA based)

This assay measures the activity of topoisomerase II by its ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles. Inhibition of this process indicates poisoning of the enzyme.

Materials:

-

Nuclear extracts from cells treated with this compound under hypoxic conditions

-

kDNA substrate

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP)

-

5x Stop buffer/gel loading dye (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue)

-

1% Agarose gel containing ethidium bromide (0.5 µg/mL)

-

TAE buffer

Procedure:

-

Prepare reaction mixtures on ice, each with a final volume of 20 µL.

-

To each tube, add 2 µL of 10x topoisomerase II reaction buffer and 200 ng of kDNA.

-

Add varying amounts of nuclear extract (e.g., 5-10 µg) to the reaction tubes.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of 5x stop buffer/gel loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at 5-10 V/cm for 2-3 hours.

-

Visualize the DNA bands under UV light. Decatenated kDNA will migrate into the gel as monomeric circles, while catenated kDNA will remain in the well.

Experimental Workflow for kDNA Decatenation Assay

Caption: Workflow for the kDNA Decatenation Assay.

Neutral Comet Assay for DNA Double-Strand Breaks

This single-cell gel electrophoresis technique quantifies DNA double-strand breaks. Under neutral pH, broken DNA fragments migrate out of the nucleus, forming a "comet tail," the intensity of which is proportional to the amount of DNA damage.

Materials:

-

Treated cells

-

Low-melting-point agarose

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Neutral electrophoresis buffer (e.g., 90 mM Tris, 90 mM boric acid, 2 mM EDTA, pH 8.5)

-

DNA staining solution (e.g., SYBR Gold)

-

Comet slides

Procedure:

-

Embed this compound-treated cells in low-melting-point agarose on a comet slide.

-

Lyse the cells by immersing the slides in lysis solution at 4°C for at least 1 hour.

-

Wash the slides with neutral electrophoresis buffer.

-

Perform electrophoresis in neutral buffer at ~1 V/cm for 20-30 minutes at 4°C.

-

Stain the DNA with SYBR Gold.

-

Visualize the comets using a fluorescence microscope and quantify the tail moment using appropriate software.

In Vitro Topoisomerase II Cleavage Assay

This assay directly measures the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex.

Materials:

-

Purified human topoisomerase IIα

-

32P-end-labeled DNA substrate (e.g., a linearized plasmid or a specific oligonucleotide)

-

This compound

-

Reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 1 mM ATP, 15 µg/mL BSA)

-

Stop solution (1% SDS, 10 mM EDTA)

-

Proteinase K

-

Denaturing polyacrylamide gel

Procedure:

-

Set up the reaction mixture containing the reaction buffer, 32P-labeled DNA, and purified topoisomerase IIα.

-

Add this compound at various concentrations. A control reaction without this compound should be included.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution followed by proteinase K to digest the protein.

-

Analyze the DNA fragments by denaturing polyacrylamide gel electrophoresis.

-

Visualize the cleavage products by autoradiography. An increase in the amount of cleaved DNA fragments in the presence of this compound indicates stabilization of the cleavage complex.

Isolation of Topoisomerase II-DNA Covalent Complexes via Cesium Chloride Gradient Centrifugation

This method separates protein-DNA complexes from free protein based on their buoyant density.

Materials:

-

Cells treated with this compound under hypoxic conditions

-

Lysis buffer (e.g., 1% Sarkosyl in TE buffer)

-

Cesium chloride (CsCl)

-

Ultracentrifuge and tubes

Procedure:

-

Lyse the treated cells in a high-salt buffer containing detergent to dissociate non-covalently bound proteins from the DNA.

-

Layer the cell lysate onto a pre-formed CsCl density gradient.

-

Perform ultracentrifugation at high speed for 24-48 hours.

-

DNA and covalently bound proteins will band at a higher density than free proteins.

-

Fractionate the gradient and collect the DNA-containing fractions.

-

Detect the presence of topoisomerase II in these fractions using immunoblotting with an anti-topoisomerase II antibody.

Conclusion

The evidence strongly supports the role of this compound as a hypoxia-activated topoisomerase II poison. Its unique mechanism of action, which is selectively triggered by the hypoxic microenvironment of solid tumors, makes it a promising candidate for combination therapies. The ability of this compound to convert an essential cellular enzyme into a potent DNA-damaging agent highlights a key strategy in the development of targeted cancer therapeutics. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar bioreductive drugs.

References

Tirapazamine's Reach: A Technical Guide to its Molecular Targets Beyond DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirapazamine (TPZ), a bioreductive prodrug, has been extensively studied for its selective cytotoxicity towards hypoxic tumor cells. While its primary mechanism of action is attributed to the generation of DNA-damaging radicals under low oxygen conditions, a growing body of evidence reveals that TPZ's anticancer activity is also mediated through its interaction with key protein targets. This technical guide provides an in-depth exploration of these non-DNA molecular targets of this compound, focusing on its role as a Topoisomerase II poison and an inhibitor of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. This document summarizes key quantitative data, provides detailed experimental protocols for studying these interactions, and visualizes the involved molecular pathways and workflows.

Core Molecular Targets of this compound Beyond DNA

Under the hypoxic conditions characteristic of solid tumors, this compound is reduced to a radical species that, in addition to directly damaging DNA, interacts with and modulates the function of critical cellular proteins. The two most well-characterized non-DNA targets are Topoisomerase II and the HIF-1α signaling cascade.

Topoisomerase II: A Hypoxia-Activated Poison

This compound functions as a hypoxia-activated Topoisomerase II (Topo II) poison.[1][2][3] Under low oxygen conditions, the TPZ radical traps the Topo II enzyme in a covalent complex with DNA, known as the cleavable complex.[2][3] This stabilization of the Topo II-DNA complex prevents the re-ligation of the DNA strands, leading to the accumulation of toxic double-strand breaks. Notably, the cleavable complexes formed by TPZ are reported to be more stable over time than those formed by the classic Topo II poison, etoposide.

HIF-1α Signaling: Inhibition of a Key Hypoxic Response Regulator

This compound has been shown to inhibit the accumulation of the master regulator of the hypoxic response, Hypoxia-Inducible Factor-1α (HIF-1α). This inhibition is not due to a decrease in HIF-1α mRNA expression or an increase in its protein degradation. Instead, TPZ suppresses the de novo synthesis of the HIF-1α protein through a mechanism dependent on the phosphorylation of the eukaryotic initiation factor 2α (eIF2α). The TPZ-induced cellular stress is believed to activate an eIF2α kinase (such as GCN2 or PKR), which then phosphorylates eIF2α, leading to a global attenuation of protein synthesis, including that of HIF-1α.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data regarding the cytotoxic effects of this compound, which serve as an indirect measure of its activity against its molecular targets.

| Cell Line | Condition | IC50 (µM) | Reference |

| HeLa | Hypoxia (4h) | ~20 | |

| HEK-293 | Hypoxia (4h) | ~20 | |

| OVCAR8 | Hypoxia (4h) | ~20 | |

| HepG2 | Hypoxia (4h) | ~20 | |

| SMMC-7721 | Hypoxia (4h) | ~20 | |

| HCT116 | Hypoxia (4h) | ~20 | |

| MKN45 | Normoxia (48h) | >10 µg/mL (~56 µM) | |

| MKN45 | Hypoxia (48h) | ~1 µg/mL (~5.6 µM) | |

| Table 1: Concentration of this compound causing 50% inhibition of cell growth (IC50) in various cancer cell lines under hypoxic conditions, indicating the drug's potency in the tumor microenvironment. |

| Cell Line | Condition | IC50 (µM) | Reference |

| Bel-7402 | Normoxia | Not specified | |

| Bel-7402 | Hypoxia | ~10 | |

| Table 2: Cytotoxicity of this compound in Bel-7402 hepatocellular carcinoma cells, highlighting its hypoxia-selective action. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular targets of this compound.

Topoisomerase II Activity Assay: kDNA Decatenation

This assay measures the ability of Topoisomerase II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition of this activity is indicative of a Topo II poison.

Materials:

-

Nuclear extract from cells treated with this compound or control.

-

kDNA substrate.

-

10x Topo II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M KCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA).

-

ATP solution (e.g., 10 mM).

-

Stop buffer/loading dye (e.g., 5% Sarkosyl, 25% glycerol, 0.0025% bromophenol blue).

-

1% Agarose gel in TBE buffer.

-

Ethidium bromide or other DNA stain.

Protocol:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

2 µL 10x Topo II reaction buffer

-

2 µL ATP solution

-

1 µL kDNA (e.g., 200 ng/µL)

-

Nuclear extract (e.g., 1-5 µg of protein)

-

This compound or vehicle control at desired concentrations.

-

Nuclease-free water to a final volume of 20 µL.

-

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of stop buffer/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

Analysis of HIF-1α and Phospho-eIF2α by Western Blot

This protocol details the detection of HIF-1α and phosphorylated eIF2α levels in cells treated with this compound.

Materials:

-

Cells treated with this compound under normoxic and hypoxic conditions.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-HIF-1α, anti-phospho-eIF2α (Ser51), anti-total-eIF2α, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Protocol:

-

Lyse the cells in lysis buffer and quantify protein concentration using the BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-HIF-1α at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.

-

For phospho-eIF2α, strip the membrane after detecting the phosphorylated form and re-probe with an antibody against total eIF2α to normalize the signal. Use β-actin as a loading control.

In Vivo Complex of Enzyme (ICE) Assay

This assay is used to detect the formation of covalent Topoisomerase II-DNA complexes in cells treated with this compound.

Materials:

-

Cells treated with this compound or a known Topo II poison (e.g., etoposide).

-

Lysis solution (e.g., containing sarkosyl).

-

Cesium chloride (CsCl) for density gradient centrifugation.

-

Ultracentrifuge.

-

Slot blot apparatus.

-

Nitrocellulose membrane.

-

Anti-Topo IIα antibody.

Protocol:

-

Lyse the treated cells in a way that preserves the covalent DNA-protein complexes.

-

Layer the cell lysate onto a CsCl density gradient.

-

Perform ultracentrifugation to separate protein-DNA complexes from free protein. The dense DNA and DNA-protein complexes will pellet, while free proteins will remain in the supernatant.

-

Isolate the DNA pellet and resuspend it.

-

Denature the DNA and apply it to a nitrocellulose membrane using a slot blot apparatus.

-

Probe the membrane with an anti-Topo IIα antibody to detect the amount of Topoisomerase II covalently bound to the DNA.

-

Quantify the signal to determine the extent of cleavable complex formation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental workflows described in this guide.

Caption: this compound's dual mechanism targeting Topoisomerase II and HIF-1α.

Caption: Workflow for the kDNA decatenation assay to assess Topoisomerase II activity.

Caption: Western blot workflow for analyzing HIF-1α and phospho-eIF2α levels.

Conclusion

The anticancer agent this compound exerts its cytotoxic effects through a multi-faceted mechanism that extends beyond direct DNA damage. Its ability to act as a hypoxia-activated Topoisomerase II poison and to suppress the synthesis of the critical hypoxia-response regulator HIF-1α highlights its sophisticated mode of action within the tumor microenvironment. Understanding these non-DNA molecular targets is crucial for the rational design of combination therapies and for the development of novel bioreductive drugs. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the intricate molecular interactions of this compound and to explore its full therapeutic potential.

References

Early Phase Clinical Trials of Tirapazamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirapazamine (TPZ), also known as SR-4233, is an investigational bioreductive anticancer agent designed to selectively target and eliminate hypoxic cells within solid tumors.[1] Tumor hypoxia, a state of low oxygen tension, is a common feature of solid malignancies and is associated with resistance to conventional cancer therapies such as radiation and chemotherapy.[2][3] this compound is a prodrug that undergoes enzymatic reduction in hypoxic environments to form a highly reactive and cytotoxic radical species.[2][4] This radical induces DNA single- and double-strand breaks, leading to cancer cell death. The selective activation of this compound in hypoxic regions offers a therapeutic advantage by targeting cells that are often refractory to standard treatments while minimizing damage to well-oxygenated, healthy tissues. This technical guide provides an in-depth overview of the early phase clinical trials of this compound, focusing on its mechanism of action, experimental protocols, and key quantitative findings.

Mechanism of Action: The Hypoxia-Activated Signaling Pathway

Under hypoxic conditions, this compound is reduced by intracellular reductases to a radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the non-toxic parent compound, thereby conferring its selectivity for hypoxic cells. However, in the absence of sufficient oxygen, the this compound radical can undergo further reduction to generate highly reactive oxygen species, including hydroxyl and benzotriazinyl radicals, which are responsible for its cytotoxic effects through the induction of DNA damage. This process can also lead to the inhibition of topoisomerase II, further contributing to DNA damage and cell death.

References

The Serendipitous Journey of Tirapazamine: From Herbicide Screen to Hypoxia-Activated Anticancer Agent

An In-depth Technical Guide on the Origins and Development of 3-amino-1,2,4-benzotriazine-1,4-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirapazamine (formerly SR 4233, WIN 59075), a bioreductive prodrug with selective cytotoxicity towards hypoxic cells, has a unique and compelling history rooted in an unexpected field. While it is now recognized as a significant experimental therapy in oncology, its story begins not in a cancer research laboratory, but in a screening program for novel herbicides. This guide traces the origins of this compound, clarifying its initial discovery context and detailing the subsequent, well-documented pivot to its role as a pioneering hypoxia-activated anticancer agent. Although its herbicidal past is noted, publicly available data from this early phase is non-existent. Therefore, this document will focus on the extensive scientific investigation into its mechanism of action, preclinical efficacy, and the experimental protocols that defined its development as a potential cancer therapeutic.

A Brief, Obscure Origin: The Herbicide Screening Program

This compound, chemically known as 3-amino-1,2,4-benzotriazine-1,4-dioxide, was first synthesized in 1972.[1][2][3] It emerged from a broad screening initiative aimed at identifying new chemical entities with herbicidal properties.[1][2] This initial context is a crucial, though poorly documented, part of its history.

Despite extensive searches of chemical and patent literature from the 1970s, no specific data, experimental protocols, or quantitative results from this herbicide screening program are publicly available. The specific institution or company that conducted the initial synthesis and screening is not clearly identified in the subsequent scientific literature. Its journey as a potential herbicide appears to have concluded without significant findings, and the compound lay dormant for over a decade.

It is important to distinguish this compound from the similarly named herbicide, 3-amino-1,2,4-triazole (also known as Amitrole). These are distinct molecules with different chemical structures and mechanisms of action.

A New Beginning: The Shift to Oncology

The story of this compound was reignited in the mid-1980s. Researchers at the Stanford University School of Medicine, including E. M. Zeman and J. Martin Brown, were investigating bioreductive agents—compounds that become cytotoxic in low-oxygen (hypoxic) environments. Tumor hypoxia is a common feature of solid tumors, leading to resistance to both radiotherapy and many chemotherapeutic drugs. This makes hypoxia an attractive target for novel cancer therapies.

In 1986, Zeman et al. published a seminal paper describing SR 4233 (this compound) as a new bioreductive agent with potent and highly selective toxicity for hypoxic mammalian cells. This marked the pivotal transition of this compound from a failed herbicide candidate to a promising experimental anticancer drug.

Mechanism of Action as a Hypoxia-Activated Prodrug

This compound is a non-toxic prodrug that requires metabolic activation to exert its cytotoxic effects. This activation is highly dependent on the cellular oxygen concentration.

-

Under Hypoxic Conditions (<1% O₂): In the low-oxygen environment of a tumor, this compound undergoes a one-electron reduction catalyzed by intracellular reductases, such as cytochrome P450 reductase. This reaction forms a highly reactive and toxic radical species. This radical can then induce extensive DNA damage, including single- and double-strand breaks and base damage, ultimately leading to cell death.

-

Under Normal Oxygen (Normoxic) Conditions: In healthy, well-oxygenated tissues, the this compound radical is rapidly and efficiently oxidized back to the non-toxic parent compound by molecular oxygen. This "futile cycling" prevents the accumulation of the toxic radical and spares normal tissues, providing a wide therapeutic window.

The signaling pathway for this compound's activation and cytotoxic effect is visualized below.

Figure 1: Mechanism of this compound's selective cytotoxicity.

Quantitative Data: In Vitro Hypoxic Cytotoxicity

The defining characteristic of this compound is its differential toxicity between hypoxic and aerobic cells. This is quantified by the Hypoxic Cytotoxicity Ratio (HCR), which compares the concentration of the drug required to produce the same level of cell killing under aerobic versus hypoxic conditions.

| Cell Line | Cell Type | HCR (Aerobic IC₅₀ / Hypoxic IC₅₀) | Reference |

| HA-1 | Chinese Hamster Ovary | 75 - 200 | |

| RIF-1 | Mouse Fibrosarcoma | 75 - 200 | |

| SCCVII | Mouse Squamous Cell Carcinoma | 75 - 200 | |

| HCT-8 | Human Colon Carcinoma | 15 - 50 | |

| A549 | Human Lung Carcinoma | 15 - 50 | |

| AG1522 | Human Foreskin Fibroblast | 15 - 50 |

Table 1: Hypoxic Cytotoxicity Ratios of this compound in various mammalian cell lines.

Experimental Protocols

In Vitro Hypoxic Cell Cytotoxicity Assay

This protocol outlines the key steps used to determine the selective toxicity of this compound under hypoxic conditions as first described by Zeman et al. (1986).

Figure 2: Workflow for assessing hypoxic cytotoxicity.

Methodology Details:

-

Cell Culture: Mammalian cells (e.g., CHO, RIF-1) are seeded into culture flasks and allowed to attach overnight in a standard incubator (37°C, 5% CO₂).

-

Drug Exposure: Fresh medium containing a range of this compound concentrations is added to the flasks.

-

Hypoxic Conditions: For the hypoxic arm, flasks are placed in airtight gassing chambers or a hypoxic workstation. The air is purged with a certified gas mixture (e.g., 95% N₂, 5% CO₂) to reduce the O₂ concentration to <0.1%.

-

Incubation: Cells are incubated with the drug for a specified period (e.g., 1-4 hours) under either aerobic or hypoxic conditions.

-

Clonogenic Survival Assay: Following drug exposure, the cells are washed, trypsinized, counted, and re-plated at various dilutions into fresh petri dishes.

-

Colony Formation: The dishes are incubated for 7-14 days to allow surviving cells to form visible colonies.

-

Quantification: Colonies are fixed, stained, and counted. The surviving fraction for each drug concentration is calculated relative to untreated controls. The IC₅₀ (concentration required to kill 50% of cells) is determined for both aerobic and hypoxic conditions to calculate the HCR.

Conclusion

The origins of this compound in a 1970s herbicide screening program are a fascinating footnote in the history of drug discovery. While this initial purpose left no discernible mark on the public scientific record, the compound's rediscovery as a hypoxia-activated prodrug opened up a new frontier in cancer therapy. The extensive research from 1986 onwards has firmly established its mechanism of action and preclinical efficacy, making it a textbook example of a rationally designed agent targeting the tumor microenvironment. Although clinical trials have shown mixed results, this compound remains a lead compound and a critical tool for understanding the challenges and opportunities of targeting tumor hypoxia. Its journey from a potential weed killer to a cancer therapeutic underscores the serendipitous and unpredictable nature of scientific innovation.

References

Methodological & Application

Application Notes and Protocols: Developing Tirapazamine-Loaded Nanoparticles for Hypoxia-Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and evaluation of Tirapazamine-loaded nanoparticles for targeted cancer therapy. This compound is a bioreductive prodrug that is selectively activated under hypoxic conditions, a characteristic feature of the tumor microenvironment, making it an excellent candidate for targeted drug delivery to solid tumors.[1][2][3][4] Nanoparticle-based delivery systems can further enhance the therapeutic efficacy of this compound by improving its solubility, stability, and tumor accumulation.

Introduction to this compound and Nanoparticle Drug Delivery

This compound (TPZ) is a hypoxia-activated prodrug that undergoes a one-electron reduction in low-oxygen environments to form a cytotoxic radical species.[1] This radical induces DNA single- and double-strand breaks, leading to cancer cell death. Its selective toxicity to hypoxic cells, which are often resistant to conventional radiotherapy and chemotherapy, makes it a promising anti-cancer agent.

Nanoparticle drug delivery systems offer several advantages for this compound therapy, including:

-

Enhanced Bioavailability: Encapsulating this compound within nanoparticles can protect it from premature degradation and improve its circulation time.

-

Passive Targeting: Nanoparticles can preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

-

Controlled Release: Nanoparticle formulations can be designed to release this compound in a sustained manner within the tumor microenvironment.

-

Combination Therapy: Nanoparticles can be co-loaded with other therapeutic agents or imaging probes for synergistic treatment and diagnosis.

This document provides detailed protocols for the synthesis, characterization, and evaluation of various this compound-loaded nanoparticle formulations.

Signaling Pathways of this compound Action

The cytotoxic effect of this compound is primarily mediated through two interconnected pathways: DNA damage and modulation of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway.

This compound-Induced DNA Damage Pathway

Under hypoxic conditions, this compound is reduced by intracellular reductases to a highly reactive radical. This radical directly and indirectly generates reactive oxygen species (ROS), leading to extensive DNA damage, including base oxidation, single-strand breaks (SSBs), and double-strand breaks (DSBs). This damage activates the DNA Damage Response (DDR) pathway, ultimately leading to cell cycle arrest and apoptosis.

Caption: this compound-Induced DNA Damage Pathway.

This compound and the HIF-1α Signaling Pathway

Hypoxia stabilizes the HIF-1α transcription factor, which promotes tumor survival, angiogenesis, and metastasis. This compound has been shown to suppress the accumulation of HIF-1α in hypoxic cancer cells. This inhibition of the HIF-1α pathway can sensitize cancer cells to other therapies and reduce tumor aggressiveness.

Caption: this compound's effect on the HIF-1α pathway.

Experimental Protocols

The following section provides detailed protocols for the synthesis, characterization, and evaluation of this compound-loaded nanoparticles.

General Experimental Workflow

The development and evaluation of this compound-loaded nanoparticles typically follow a structured workflow, from synthesis and characterization to in vitro and in vivo testing.

Caption: General workflow for nanoparticle development.

Protocol 1: Synthesis of this compound-Loaded Gold Nanoparticles (AuNPs)

This protocol describes the synthesis of this compound-conjugated gold nanoparticles using bovine serum albumin (BSA) as a stabilizing and linking agent.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Sodium borohydride (NaBH₄)

-

Bovine serum albumin (BSA)

-

This compound (TPZ)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ultrapure water

Procedure:

-

Synthesis of Gold Nanoparticles:

-

Prepare a 1 mM solution of HAuCl₄ in ultrapure water.

-

Heat the solution to boiling with vigorous stirring.

-

Rapidly add 1 mL of 38.8 mM sodium citrate to the boiling solution.

-

Continue heating and stirring until the solution color changes to a deep red, indicating the formation of AuNPs.

-

Allow the solution to cool to room temperature.

-

-

BSA Coating of AuNPs:

-

Add a BSA solution (10 mg/mL in PBS) to the AuNP suspension at a 1:10 (v/v) ratio.

-

Stir the mixture for 24 hours at room temperature to allow for BSA adsorption onto the AuNP surface.

-

Centrifuge the solution to remove excess BSA and resuspend the BSA-coated AuNPs in PBS.

-

-

This compound Conjugation:

-

Activate the carboxyl groups of BSA on the AuNPs by adding EDC (10 mM) and NHS (10 mM) and incubating for 30 minutes.

-

Add this compound solution (1 mg/mL in PBS) to the activated BSA-AuNPs.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Purify the TPZ-AuNPs by centrifugation and resuspend in PBS.

-

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol details the preparation of this compound-loaded liposomes using the thin-film hydration method.

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

-

This compound (TPZ)

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Lipid Film Formation:

-

Dissolve DPPC, cholesterol, and DSPE-PEG2000 in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

-

Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

-

Dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration and Liposome Formation:

-

Hydrate the lipid film with a PBS solution containing this compound by vortexing for 10 minutes.

-

The lipid film will swell and detach from the flask wall, forming multilamellar vesicles (MLVs).

-

-

Size Extrusion:

-

To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

-

Perform at least 10 passes through the membrane.

-

-

Purification:

-

Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.

-

Protocol 3: Characterization of this compound-Loaded Nanoparticles

1. Particle Size and Zeta Potential:

-

Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles using Dynamic Light Scattering (DLS).

-

Determine the surface charge (zeta potential) using Laser Doppler Velocimetry.

2. Morphology:

-

Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

3. Drug Loading and Encapsulation Efficiency:

-

Separate the nanoparticles from the aqueous medium by centrifugation or filtration.

-

Quantify the amount of unencapsulated this compound in the supernatant using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

-

DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

-

EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

-

Protocol 4: In Vitro Drug Release Study

-

Place a known amount of this compound-loaded nanoparticles in a dialysis bag with a specific molecular weight cut-off.

-

Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

-

Quantify the concentration of released this compound in the aliquots using UV-Vis or HPLC.

-

Plot the cumulative percentage of drug released versus time.

Protocol 5: In Vitro Cytotoxicity Assay

-

Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.

-

Expose the cells to varying concentrations of free this compound and this compound-loaded nanoparticles under both normoxic (21% O₂) and hypoxic (1% O₂) conditions for 24-48 hours.

-

Assess cell viability using a standard MTT or WST-1 assay.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) values to determine the cytotoxic efficacy.

Protocol 6: In Vivo Antitumor Efficacy Study

-

Establish tumor xenografts in immunocompromised mice by subcutaneously injecting cancer cells.

-

Once the tumors reach a palpable size, randomly assign the mice to different treatment groups (e.g., saline control, free this compound, this compound-loaded nanoparticles).

-

Administer the treatments intravenously or intratumorally at specified doses and schedules.

-

Monitor tumor volume and body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).

Data Presentation: Comparative Analysis of Nanoparticle Formulations

The following tables summarize typical characterization and efficacy data for different this compound-loaded nanoparticle formulations.

Table 1: Physicochemical Characterization of this compound-Loaded Nanoparticles

| Nanoparticle Type | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |

| Gold Nanoparticles (AuNP-BSA-TPZ) | 134 ± 75 | 0.3 - 0.5 | -25 to -35 | ~5 | ~15 | |

| Liposomes (DPPC/Chol/DSPE-PEG) | 100 - 150 | < 0.2 | -10 to -20 | 2 - 8 | 50 - 70 | |

| Polymeric Micelles (PLGA-PEG) | 50 - 100 | < 0.15 | -5 to -15 | 5 - 15 | 60 - 80 | N/A |

| CalliSpheres® Microspheres | 100,000 - 300,000 | N/A | N/A | 2.32 | >90 |

Table 2: In Vitro Cytotoxicity (IC₅₀ Values in µM) of this compound Formulations

| Cell Line | Condition | Free this compound | TPZ-AuNPs | TPZ-Liposomes | Reference |

| MKN45 Gastric Cancer | Normoxia | >100 | ~80 | N/A | |

| Hypoxia | ~10 | ~5 | N/A | ||

| HeLa Cervical Cancer | Normoxia | ~50 | N/A | ~40 | N/A |

| Hypoxia | ~5 | N/A | ~2 | N/A |

Table 3: In Vivo Efficacy of this compound Formulations in Tumor Xenograft Models

| Nanoparticle Type | Animal Model | Tumor Growth Inhibition (%) | Survival Rate (%) | Reference |

| Gold Nanoparticles (AuNP-BSA-TPZ) | MKN45 Xenograft | ~70 | ~80 | |

| CalliSpheres® Microspheres | Rabbit VX2 Liver Cancer | >80 | >75 | |

| Polymeric Nanoparticles | 4T1 Breast Cancer | ~60 | ~70 | N/A |

(N/A: Data not available in the searched literature for direct comparison)

Conclusion

The development of this compound-loaded nanoparticles represents a promising strategy to enhance the therapeutic index of this potent hypoxia-activated prodrug. The protocols and data presented in these application notes provide a foundational framework for researchers to design, synthesize, and evaluate novel nanoparticle formulations for targeted cancer therapy. Further optimization of nanoparticle design and a deeper understanding of their interaction with the tumor microenvironment will be crucial for the successful clinical translation of these advanced drug delivery systems.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound: a novel agent targeting hypoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. SR 4233 (this compound): a new anticancer drug exploiting hypoxia in solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

Application of Tirapazamine in Non-Small Cell Lung Cancer Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Tirapazamine (TPZ) is a bioreductive prodrug that has garnered significant interest in oncology research, particularly for its selective cytotoxicity towards hypoxic tumor cells. This characteristic makes it a compelling agent for investigation in solid tumors like non-small cell lung cancer (NSCLC), where hypoxia is a common feature associated with resistance to conventional therapies such as radiotherapy and chemotherapy.[1] This document provides a comprehensive overview of the application of this compound in NSCLC research, including its mechanism of action, quantitative data from key clinical trials, and detailed protocols for preclinical evaluation.

Mechanism of Action

Under hypoxic conditions, this compound is reduced by intracellular reductases, such as cytochrome P450 oxidoreductase, to a highly reactive radical species.[2] This radical can induce DNA single-strand breaks, double-strand breaks, and base damage, ultimately leading to cell cycle arrest and apoptosis.[3] In the presence of oxygen, the this compound radical is rapidly oxidized back to its non-toxic parent compound, thus conferring its selective toxicity to the low-oxygen environment of solid tumors. This selective action provides a therapeutic window to target tumor cells while sparing healthy, well-oxygenated tissues.

dot

Caption: Mechanism of this compound activation in normoxic versus hypoxic conditions.

Quantitative Data from Clinical Trials in NSCLC

The following tables summarize the efficacy and toxicity of this compound in combination with various chemotherapeutic agents in clinical trials involving NSCLC patients.

Table 1: Efficacy of this compound in Combination Therapy for Advanced NSCLC

| Study / Trial | Combination Therapy | Number of Patients | Objective Response Rate (ORR) | Median Survival | 1-Year Survival | Reference(s) |

| CATAPULT I (Phase III) | This compound (390 mg/m²) + Cisplatin (75 mg/m²) | 218 | 27.5% | 34.6 weeks | - | |

| Cisplatin (75 mg/m²) alone | 219 | 13.7% | 27.7 weeks | - | ||

| Phase II | This compound (260 mg/m²) + Cisplatin (75 mg/m²) | 44 | 23% (Partial Response) | 37 weeks | - | |

| Phase II | This compound (390 mg/m²) + Cisplatin (75 mg/m²) | 20 | 25% | 8 months (duration) | 40% | |

| Phase II | This compound (330 mg/m²) + Cisplatin (75 mg/m²) + Gemcitabine (1250 mg/m²) | 45 | 40% | 8.1 months | 35% |

Table 2: Grade 3/4 Toxicities in NSCLC Patients Treated with this compound Combinations

| Study / Trial | Combination Therapy | Nausea/Vomiting | Fatigue | Muscle Cramps | Neutropenia | Thrombocytopenia | Reference(s) |

| Phase II | This compound (260 mg/m²) + Cisplatin (75 mg/m²) | 25% | 27.3% | 4.5% | - | - | |

| Phase II | This compound (330 mg/m²) + Cisplatin (75 mg/m²) + Gemcitabine (1250 mg/m²) | 5% | - | - | 20% | 16% |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a preclinical NSCLC research setting.

In Vitro Cytotoxicity Assay (Clonogenic Survival)

This protocol is designed to determine the cytotoxic effects of this compound on NSCLC cell lines under both normoxic and hypoxic conditions.

dot

Caption: Workflow for a clonogenic survival assay to assess this compound cytotoxicity.

Materials:

-

NSCLC cell lines (e.g., A549, H1299)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

6-well plates

-

Hypoxia chamber or incubator with controlled O₂ levels

-

Methanol

-

Crystal violet staining solution (0.5% in 25% methanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Trypsinize and count NSCLC cells. Seed a predetermined number of cells (e.g., 200-1000 cells/well, optimized for each cell line) into 6-well plates.

-

Adherence: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add the this compound-containing medium. Include a vehicle control (DMSO).

-

Hypoxic/Normoxic Incubation: Place one set of plates in a standard incubator (normoxia, 21% O₂) and another set in a hypoxia chamber (1% O₂) for a specified duration (e.g., 2-4 hours).

-

Recovery: After the incubation period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh complete medium.

-

Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Fixation and Staining: Remove the medium, wash the wells with PBS, and fix the colonies with cold methanol for 15 minutes. Discard the methanol and stain with crystal violet solution for 20 minutes.

-

Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition. Plot the surviving fraction against the this compound concentration to generate dose-response curves and determine the IC₅₀ values.

DNA Damage Assessment (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks induced by this compound.

Materials:

-

NSCLC cells treated with this compound (as in the cytotoxicity assay)

-

Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain like SYBR Green or propidium iodide)

-

Microscope slides

-

Electrophoresis unit

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Procedure:

-

Cell Preparation: Harvest NSCLC cells after treatment with this compound under hypoxic conditions.

-

Embedding in Agarose: Mix a low density of cells with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.

-

Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Perform electrophoresis under alkaline conditions. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.

In Vivo Xenograft Model for Efficacy Studies

This protocol outlines the establishment of an NSCLC xenograft model in mice to evaluate the in vivo antitumor activity of this compound in combination with other agents like cisplatin.

dot

Caption: Workflow for an in vivo NSCLC xenograft study.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

NSCLC cell line (e.g., A549, MV-522)

-

Matrigel (optional, to enhance tumor take)

-

This compound and Cisplatin for injection (formulated in appropriate vehicles)

-

Calipers for tumor measurement

-

Animal scale

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.

-

Treatment Administration: Administer the treatments as per the study design. For example:

-

Vehicle Control: Administer the vehicle solution.

-

This compound alone: Administer this compound (e.g., intraperitoneally).

-

Cisplatin alone: Administer Cisplatin (e.g., intraperitoneally).

-

Combination: Administer this compound, followed by Cisplatin after a specific time interval (e.g., 1-3 hours) to maximize synergistic effects.

-

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x length x width²) and monitor mouse body weight as an indicator of toxicity at regular intervals.

-

Endpoint: Continue treatment until a predefined endpoint is reached (e.g., maximum tumor size, signs of significant toxicity, or a specific study duration).

-

Tumor Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for hypoxia markers (e.g., HIF-1α) or apoptosis markers (e.g., cleaved caspase-3), or for Western blot analysis.

Concluding Remarks

This compound remains a significant tool in the exploration of hypoxia-targeted cancer therapy. While clinical trial results in NSCLC have been mixed, preclinical studies consistently demonstrate its potent and selective activity in hypoxic environments. The protocols and data presented here provide a foundation for researchers to further investigate the potential of this compound, either as a standalone agent or in combination with other therapies, to overcome hypoxia-mediated resistance in non-small cell lung cancer. Future research may focus on identifying predictive biomarkers of response to this compound and optimizing combination strategies to enhance its therapeutic efficacy.

References

Application Notes and Protocols for Image-Guided Delivery and Activation of Tirapazamine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tirapazamine (TPZ) is a bioreductive prodrug with selective toxicity towards hypoxic cells, a common feature of solid tumors.[1][2] The low oxygen environment within tumors, known as tumor hypoxia, contributes to resistance against conventional radiotherapy and chemotherapy.[3] TPZ is designed to exploit this unique tumor microenvironment.[4] It is activated by intracellular reductases under hypoxic conditions to form highly reactive radicals that induce DNA damage, leading to cell death. This selective activation minimizes damage to well-oxygenated, healthy tissues.

To enhance tumor accumulation and provide real-time monitoring of delivery, TPZ has been incorporated into various nanocarrier systems. These systems can be coupled with imaging agents, enabling image-guided delivery and activation. This approach allows for non-invasive visualization of nanoparticle distribution and accumulation at the tumor site, ensuring that the therapeutic agent reaches its target before activation. This document provides an overview of the mechanisms, delivery strategies, and detailed protocols for the image-guided application of this compound.

Mechanism of Action: Hypoxia-Selective Activation

This compound (3-amino-1,2,4-benzotriazine-1,4-dioxide) is activated through a one-electron reduction process, primarily mediated by intracellular flavoproteins like NADPH:cytochrome P450 oxidoreductase (CYPOR).

-

Under Hypoxic Conditions (<1% O₂): The one-electron reduction of TPZ forms an oxygen-sensitive radical. In a low-oxygen environment, this radical species can undergo further reactions to produce cytotoxic oxidizing radicals, such as the benzotriazinyl radical (BTZ) and the hydroxyl radical (•OH). These radicals are responsible for causing DNA single-strand breaks, double-strand breaks, and base damage, ultimately leading to apoptotic cell death.

-

Under Normoxic Conditions (~20% O₂): In the presence of sufficient oxygen, the initially formed TPZ radical is rapidly re-oxidized back to the non-toxic parent compound. This futile cycle prevents the formation of DNA-damaging radicals, thereby sparing healthy, well-oxygenated tissues and conferring the hypoxia-selective cytotoxicity of TPZ.

Some studies suggest that TPZ may also act as a tumor-specific topoisomerase II poison, as its activation can lead to the formation of stable cleavable complexes between topoisomerase II and DNA.

Nanoparticle-Based Delivery and Imaging Strategies

To improve the therapeutic index of TPZ, various nanoparticle (NP) carriers have been developed. These NPs can enhance tumor accumulation through the enhanced permeability and retention (EPR) effect and can be functionalized for imaging.

-

Gold Nanoparticles (GNPs): GNPs have been used as a vehicle for TPZ delivery. They can be conjugated to TPZ, often using a mediator like bovine serum albumin (BSA), to improve tumor targeting and therapeutic efficacy. In some designs, TPZ-conjugated GNPs also act as radiosensitizers, enhancing the production of reactive oxygen species (ROS) under X-ray irradiation for a synergistic therapeutic effect.

-

Mesoporous Silica Nanoparticles (MSNs): MSNs can be loaded with TPZ and other therapeutic agents, such as HIF-1α siRNA, for multimodal therapy. These systems can be designed for sequential drug release, where an outer layer (e.g., glucose oxidase) first induces deeper hypoxia, which in turn activates the subsequently released TPZ.

-

Liposomes: Liposomal formulations have been explored to encapsulate TPZ, potentially improving its pharmacokinetic profile.

-

Image-Guided Delivery: NPs carrying TPZ can be co-loaded or conjugated with imaging agents for real-time tracking.

-

Fluorescence Imaging: Fluorescent dyes (e.g., Cy7.5) can be attached to the nanoparticles to monitor their biodistribution and accumulation in tumor tissues using in vivo imaging systems (IVIS).

-

Computed Tomography (CT) Imaging: Certain nanoparticle formulations, such as those based on UiO-66/Cu, have inherent CT imaging capabilities, allowing for combined diagnosis and treatment.

-

PET Imaging: While not directly imaging TPZ delivery, PET imaging with hypoxia-specific tracers like [¹⁸F]MISO or EF5 can be used to identify patients with hypoxic tumors who would most benefit from TPZ therapy.

-

Quantitative Data Summary

The efficacy of this compound, both alone and in nanoparticle formulations, has been quantified in various studies.

Table 1: In Vitro Cytotoxicity of this compound and its Derivatives

| Cell Line | Compound | Condition | IC₅₀ (µM) | Hypoxic Cytotoxicity Ratio (HCR)¹ | Source |

|---|---|---|---|---|---|

| CT26 (Murine Colorectal) | TPZ | Normoxia (~20% O₂) | 51.42 | 3.14 | |

| Hypoxia (~1% O₂) | 16.35 | ||||

| MKN45 (Human Gastric) | TPZ | Normoxia (~20% O₂) | >100 µg/mL | >10 | |

| Hypoxia (~1% O₂) | <10 µg/mL |

¹ HCR = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia)

Table 2: In Vivo Therapeutic Efficacy from Selected Preclinical Studies

| Animal Model | Treatment Group | Outcome | Source |

|---|---|---|---|

| MKN45 Xenograft (Mice) | GNPs-TPZ | Significantly reduced tumor volume compared to TPZ alone. Enhanced apoptosis (TUNEL assay) in tumor tissue. | |

| MV-522 Lung Xenograft (Mice) | TPZ + Paclitaxel + Paraplatin | 50% complete response rate; significant improvement in time to tumor doubling compared to two-drug combinations. | |

| 9L Gliosarcoma (Mice) | P450/reductase transduced cells + TPZ + Cyclophosphamide | Significantly delayed tumor growth by up to four doubling times compared to TPZ alone. |

| CT26 Xenograft (Mice) | FT11-TPZP-NPs + CA4-NPs | 98.1% tumor inhibition rate; 4 out of 6 tumors completely eliminated. | |

Experimental Protocols

Protocol 1: Synthesis and Characterization of this compound-Conjugated Gold Nanoparticles (TPZs-AuNPs)

This protocol describes the synthesis of thioctyl this compound (TPZs) and its conjugation to polyethylene glycol-capped gold nanoparticles (PEG-AuNPs).

Materials:

-

Thioctic acid

-

This compound (TPZ)

-

N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC)

-

N-hydroxybenzotrizole (HOBt)

-

Triethylamine

-

Dichloromethane (DCM)

-

PEG-AuNPs (commercially available or synthesized separately)

-

Ultrapure water (18.2 MΩ)

Procedure:

-

Synthesis of Thioctyl this compound (TPZs): a. Dissolve thioctic acid (2 mmol) in 20 mL of DCM. b. Add triethylamine (0.6 mL), followed by EDC (2.4 mmol) and HOBt (1.2 mmol). c. Stir the mixture at room temperature for 1 hour. d. Add TPZ (2 mmol) to the mixture and allow it to react overnight. e. Purify the resulting product (TPZs) using silica column chromatography.

-

Conjugation of TPZs to PEG-AuNPs: a. Prepare an aqueous solution of PEG-AuNPs. b. Add the purified TPZs to the PEG-AuNP solution. c. Allow the mixture to react, facilitating the conjugation of the thioctyl group of TPZs to the surface of the gold nanoparticles.

-

Characterization: a. UV-Vis Spectroscopy: Record the surface plasmon resonance of the nanoparticles before and after conjugation to confirm the binding of TPZs. b. Transmission Electron Microscopy (TEM): Analyze the size, shape, and dispersion of the TPZs-AuNPs. c. Dynamic Light Scattering (DLS): Determine the hydrodynamic size distribution of the nanoparticles in solution.

Protocol 2: In Vitro Cytotoxicity Assay under Normoxic and Hypoxic Conditions

This protocol is used to determine the IC₅₀ values and the Hypoxic Cytotoxicity Ratio (HCR) of TPZ formulations.

Materials:

-

Cancer cell line (e.g., MKN45, CT26)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% antibiotics)

-

96-well plates

-

TPZ or NP-TPZ formulation

-

WST-1 or similar cell viability assay reagent

-

Standard cell culture incubator (37°C, 5% CO₂, 20% O₂)

-

Hypoxia chamber or incubator (37°C, 5% CO₂, <1% O₂)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in the normoxic incubator.

-

Drug Treatment: Prepare serial dilutions of the TPZ formulation in culture medium. Remove the old medium from the plates and add 100 µL of the drug-containing medium to the respective wells. Include untreated control wells.

-

Incubation: a. Place one set of plates in the standard normoxic incubator. b. Place the second set of plates in the hypoxia chamber for the desired incubation period (e.g., 24-48 hours).

-

Cell Viability Assessment: a. After incubation, add 10 µL of WST-1 reagent to each well. b. Incubate for 1-4 hours according to the manufacturer's instructions. c. Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: a. Calculate cell viability as a percentage relative to the untreated control wells. b. Plot cell viability versus drug concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) for both normoxic and hypoxic conditions using non-linear regression. c. Calculate the HCR by dividing the normoxic IC₅₀ by the hypoxic IC₅₀.

Protocol 3: In Vivo Image-Guided Therapeutic Efficacy Study

This protocol outlines a typical workflow for evaluating the delivery and efficacy of an image-guided TPZ nanoparticle formulation in a tumor xenograft model.

Materials:

-

Immunodeficient mice (e.g., male nude mice)

-

Tumor cells (e.g., MKN45)

-

Fluorescently-labeled TPZ nanoparticles (e.g., GNPs-Cy7.5-TPZ)

-

In Vivo Imaging System (IVIS)

-

Calipers for tumor measurement

-

Anesthetics

-

PBS (for control group)

Procedure:

-

Tumor Xenograft Establishment: a. Subcutaneously inject tumor cells (e.g., 2 x 10⁶ MKN45 cells) into the flank or leg of each mouse. b. Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

In Vivo Imaging and Biodistribution: a. Randomly divide mice into treatment and control groups. b. Inject the fluorescently-labeled TPZ-NPs via the tail vein. c. At various time points (e.g., 24h, 48h), anesthetize the mice and acquire fluorescence images using an IVIS to monitor nanoparticle accumulation in the tumor.

-